Gonane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

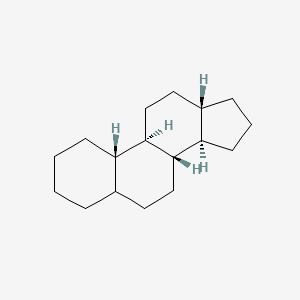

Gonane is a steroid fundamental parent.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Significance

Gonane (cyclopentanoperhydrophenanthrene) has the molecular formula C17H28 and is characterized by four fused hydrocarbon rings. This structure serves as the foundational framework for steroid hormones, influencing their biological functions and therapeutic uses . The this compound structure is crucial for understanding steroid classification and the development of synthetic derivatives used in clinical settings.

Treatment of Central Alveolar Hypoventilation Syndromes (CHS)

Recent studies have highlighted the potential of this compound derivatives, particularly synthetic progestins like desogestrel, in treating CHS. These conditions are characterized by impaired respiratory function due to neurological disorders. Research indicates that gonanes may enhance respiratory drive by modulating neurotransmitter systems involved in breathing regulation .

Hormonal Contraceptives

This compound derivatives are widely used in hormonal contraceptives due to their ability to mimic natural progesterone. They play a crucial role in regulating menstrual cycles and preventing ovulation. The use of these compounds has been linked to various health outcomes, including risks associated with breast cancer .

Key Findings

- Breast Cancer Risk : Recent studies suggest that contemporary oral contraceptives containing this compound derivatives may increase breast cancer risk, although results vary based on formulation and duration of use .

- Vascular Function : Research also indicates that hormonal contraceptives can influence peripheral vascular function, emphasizing the need for careful consideration of their systemic effects .

Cancer Research

The role of gonanes extends into oncology, where they are being investigated for their potential effects on cancer cell growth and proliferation. Studies have explored how synthetic progestins can influence tumor dynamics and hormone-responsive cancers .

Case Studies

Analyse Chemischer Reaktionen

Key Reactions of Gonane

5alpha-Gonane can undergo chemical transformations because of its hydroxyl and alkyl substituents. Key reactions include:

-

Oxidation

-

Reduction

-

Alkylation

-

Esterification

These reactions are critical for modifying the biological activity of 5alpha-gonane derivatives, especially in medicinal chemistry.

Reactions Affecting Biological Activity

Comparison with Other Steroids

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Testosterone | Natural steroid hormone | Key androgen involved in male characteristics |

| Estradiol | Natural estrogen hormone | Hydroxyl groups at different positions |

| Dihydrotestosterone | Potent androgen | More active form of testosterone |

| Nandrolone | Anabolic steroid | Modified structure for enhanced anabolic properties |

| Levonorgestrel | Progestin | Carbon 18-homologated derivative of testosterone |

The uniqueness of 5alpha-gonane lies in its specific substitution patterns and saturation level. Unlike other steroids that may contain double bonds or different functional groups, 5alpha-gonane's fully saturated structure allows for distinct interactions with biological targets. Its derivatives are particularly valuable for their potential therapeutic applications in treating hormonal disorders.

Eigenschaften

CAS-Nummer |

4732-76-7 |

|---|---|

Molekularformel |

C17H28 |

Molekulargewicht |

232.4 g/mol |

IUPAC-Name |

(8S,9R,10S,13S,14R)-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C17H28/c1-2-6-14-12(4-1)8-10-17-15-7-3-5-13(15)9-11-16(14)17/h12-17H,1-11H2/t12?,13-,14-,15+,16+,17-/m0/s1 |

InChI-Schlüssel |

UACIBCPNAKBWHX-CTBOZYAPSA-N |

SMILES |

C1CCC2C(C1)CCC3C2CCC4C3CCC4 |

Isomerische SMILES |

C1CCC2CC[C@H]3[C@@H]4CCC[C@H]4CC[C@@H]3[C@H]2C1 |

Kanonische SMILES |

C1CCC2C(C1)CCC3C2CCC4C3CCC4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.